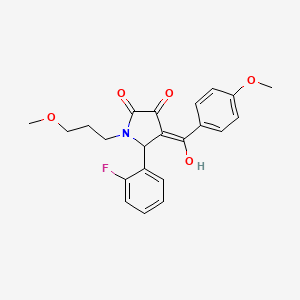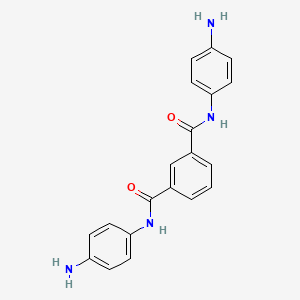![molecular formula C19H23N3O3S B5457624 N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide](/img/structure/B5457624.png)
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylpiperidine to form the sulfonamide intermediate.
Carboxamide Formation: The sulfonamide intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase or lipoxygenase, leading to reduced production of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[(2-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
- N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
- N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
Uniqueness
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Eigenschaften
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-7-17(8-6-15)21-26(24,25)18-11-9-16(10-12-18)20-19(23)22-13-3-2-4-14-22/h5-12,21H,2-4,13-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHYACUQVGCXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)
![3-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457553.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5457557.png)
![5-(4-butoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457562.png)

![(2E)-1-(furan-2-yl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B5457581.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5457584.png)
![(4E)-N-[(2,4-DICHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE](/img/structure/B5457604.png)
![N-ethyl-N',N'-dimethyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5457607.png)

![1-{[rel-(4aS,8aR)-2-oxo-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5457617.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5457640.png)
![3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B5457644.png)
![9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5457649.png)
